molecular formula C9H17BrO B13182230 (3-Bromo-2-methylpropoxy)cyclopentane

(3-Bromo-2-methylpropoxy)cyclopentane

Cat. No.: B13182230
M. Wt: 221.13 g/mol
InChI Key: QJCFQLVNVGWZAG-UHFFFAOYSA-N
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Description

(3-Bromo-2-methylpropoxy)cyclopentane is an organic compound with the molecular formula C₉H₁₇BrO and a molecular weight of 221.13 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a bromine atom, a methyl group, and a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-methylpropoxy)cyclopentane typically involves the reaction of 3-bromo-2-methylpropanol with cyclopentanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-methylpropoxy)cyclopentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Bromo-2-methylpropoxy)cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3-Bromo-2-methylpropoxy)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ether linkage play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylpropoxy)cyclopentane
  • (3-Iodo-2-methylpropoxy)cyclopentane
  • (3-Fluoro-2-methylpropoxy)cyclopentane

Uniqueness

(3-Bromo-2-methylpropoxy)cyclopentane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

(3-bromo-2-methylpropoxy)cyclopentane

InChI

InChI=1S/C9H17BrO/c1-8(6-10)7-11-9-4-2-3-5-9/h8-9H,2-7H2,1H3

InChI Key

QJCFQLVNVGWZAG-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CCCC1)CBr

Origin of Product

United States

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